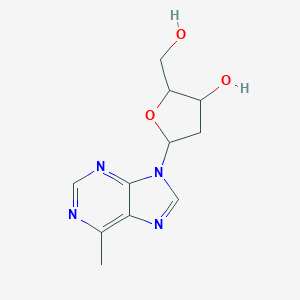
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study Parkinson's disease. It is used to induce parkinsonism in animal models, which allows researchers to study the disease's underlying mechanisms and develop new treatments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies.
Wirkmechanismus
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemische Und Physiologische Effekte
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in animal models replicates many of the biochemical and physiological effects observed in Parkinson's disease. These effects include the selective loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease due to its ability to replicate many of the disease's pathological features. However, there are some limitations to using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is an acute model, meaning that it does not replicate the chronic nature of Parkinson's disease. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism does not replicate the non-motor symptoms observed in Parkinson's disease, such as cognitive impairment and depression.
Zukünftige Richtungen
There are many future directions for 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research. One area of research is developing new treatments for Parkinson's disease based on the underlying mechanisms of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism. Another area of research is using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism to study the non-motor symptoms of Parkinson's disease, which are often overlooked in current research. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism could be used to study the role of genetics and environmental factors in the development of Parkinson's disease. Overall, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Conclusion
In conclusion, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Synthesemethoden
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is synthesized by reacting N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction yields 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a white crystalline solid with a melting point of 72-74°C. The purity of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
17421-02-2 |
|---|---|
Produktname |
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Molekularformel |
C13H14F3N |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
1-methyl-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H14F3N/c1-17-7-5-10(6-8-17)11-3-2-4-12(9-11)13(14,15)16/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
QHJMMGUDIYSLIX-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Andere CAS-Nummern |
17421-02-2 |
Synonyme |
2'-CF(3)-MPTP 3'-trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















